(2-Iodoethyl)benzene
Overview
Description
(2-Iodoethyl)benzene is an organoiodine compound characterized by the molecular formula C8H9I. It is a halogenated hydrocarbon that appears as a clear red-brown liquid with a distinct aromatic odor . This compound is used as a starting reagent in various organic synthesis processes and has applications in the preparation of organic-inorganic hybrid compounds .
Mechanism of Action
Target of Action
(2-Iodoethyl)benzene is a halogenated hydrocarbon The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
This compound is reported to undergo triethyl borane-mediated intermolecular radical addition with 2H-azirine-3-carboxylate . This suggests that the compound may participate in radical-mediated reactions, potentially leading to the formation of new chemical entities.
Result of Action
It is used as a starting reagent in the preparation of organic-inorganic hybrid compounds . It may also be used in the preparation of dioxane-based antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Iodoethyl)benzene can be synthesized through the iodination of ethylbenzene. One common method involves the reaction of ethylbenzene with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_3 + \text{I}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{I} + \text{HI} ]
Industrial Production Methods: In industrial settings, this compound is produced using large-scale iodination processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (2-Iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding substituted products.
Oxidation Reactions: The ethyl group can be oxidized to form this compound derivatives with different functional groups.
Reduction Reactions: The iodine atom can be reduced to form ethylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: (2-Hydroxyethyl)benzene, (2-Aminoethyl)benzene, etc.
Oxidation: Benzaldehyde, benzoic acid, etc.
Reduction: Ethylbenzene.
Scientific Research Applications
(2-Iodoethyl)benzene has several applications in scientific research, including:
Comparison with Similar Compounds
(2-Bromoethyl)benzene: Similar structure but with a bromine atom instead of iodine.
(2-Chloroethyl)benzene: Similar structure but with a chlorine atom instead of iodine.
(2-Fluoroethyl)benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: (2-Iodoethyl)benzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property makes it more reactive in certain substitution and addition reactions, providing distinct advantages in synthetic chemistry .
Properties
IUPAC Name |
2-iodoethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHPKXDLVYNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025447 | |
Record name | 2-Iodoethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17376-04-4 | |
Record name | Phenethyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17376-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (2-iodoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017376044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (2-iodoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Iodoethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent environment influence the reactivity of (2-Iodoethyl)benzene in the Menshutkin reaction?
A: Research indicates that this compound's reactivity in the Menshutkin reaction with 1,4-diazabicyclo[2.2.2]octane is significantly impacted by the solvent. [, , ] Specifically, the presence of protic compounds, even at low concentrations, can drastically alter the reaction rate. This is attributed to both non-specific physical effects and specific chemical interactions. The formation of hydrogen bonds between the protic compound and the amine, the halide (this compound), or the solvent, plays a crucial role. Notably, the study highlighted that protic compounds can deactivate the amine while simultaneously activating the halide, and the extent of this effect is dependent on the basicity of the primary solvent used. []
Q2: How does the halogen substituent in (2-haloethyl)benzene affect the reaction rate with 1,4-diazabicyclo[2.2.2]octane?
A: Studies exploring the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and a series of (2-haloethyl)benzene compounds, including (2-chloroethyl)benzene, (2-bromoethyl)benzene, and this compound, provide valuable insights. [, ] While specific data trends aren't detailed in the abstracts, this research suggests that the nature of the halogen substituent (chlorine, bromine, or iodine) directly influences the reaction kinetics. Further investigation into these comparative studies would be needed to elucidate how the halogen's electronegativity and steric effects contribute to the observed differences in reaction rates.
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